Dehydroindigo

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

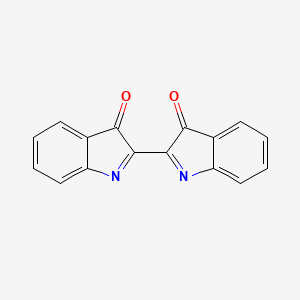

Dehydroindigo is an oxidized form of indigo, a historically significant dye known for its vibrant blue color. This compound has been studied for its unique electronic spectral and photophysical properties.

准备方法

Dehydroindigo can be synthesized through the oxidation of indigo. One common method involves heating indigo in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in a solvent like toluene or methanol, and the product is isolated through filtration and washing with toluene . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the consistent quality and yield of this compound.

化学反应分析

Dehydroindigo undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound into other oxidized derivatives.

Reduction: this compound can be reduced back to indigo or leucoindigo using reducing agents like sodium dithionite.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium dithionite for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Material Science Applications

1.1. Synthesis and Characterization

Dehydroindigo is synthesized through the oxidation of indigo, leading to a compound that exhibits distinct electronic and photophysical properties. Studies have shown that this compound can exist in different forms depending on the solvent and environmental conditions, making it a subject of interest for materials scientists . The compound can be incorporated into various matrices, such as palygorskite clay, which enhances its stability and functionality in applications like pigments and catalysts .

1.2. Pigment Development

One of the most significant applications of this compound is in the development of pigments, particularly in the context of Maya Blue—a historical pigment used by ancient Mesoamerican cultures. The interaction between this compound and palygorskite results in a stable blue pigment that has been studied for its durability and colorfastness under various environmental conditions . The unique spectral properties of this compound allow for its use in creating vibrant colors that are resistant to fading, making it valuable for art restoration and conservation efforts.

Environmental Chemistry

2.1. Photophysical Properties

Research has indicated that this compound exhibits interesting photophysical behavior, particularly in its excited state dynamics. In solvents like toluene and benzene, this compound primarily undergoes triplet state deactivation rather than fluorescence, which is a departure from traditional indigo behavior . This characteristic can be harnessed in environmental sensing applications where light absorption properties are critical.

2.2. Electrochemical Applications

This compound has been investigated for its electrochemical properties, particularly in relation to oxygen reduction reactions (ORR). Its attachment to clay minerals like palygorskite enhances its catalytic activity, suggesting potential uses in energy conversion technologies such as fuel cells . The compound's ability to facilitate electron transfer processes makes it a promising candidate for developing efficient electrochemical devices.

Historical and Archaeological Studies

3.1. Maya Blue Research

The study of Maya Blue has revealed much about ancient Mesoamerican cultures and their technological advancements in dyeing and material usage. This compound plays a crucial role in this context as it contributes to the unique properties of Maya Blue pigments . Recent studies utilizing advanced spectroscopic techniques have provided insights into the composition and degradation mechanisms of these historical materials.

3.2. Case Studies

Several case studies have highlighted the significance of this compound in archaeological contexts:

- Case Study 1: Analysis of artifacts from ancient sites demonstrated that this compound's stability contributed to the preservation of color over centuries, providing valuable information about ancient dyeing techniques.

- Case Study 2: Investigations into the degradation patterns of Maya Blue pigments have utilized this compound as a reference point for understanding chemical transformations in historical materials.

Summary Table: Properties and Applications of this compound

| Property | Description | Applications |

|---|---|---|

| Synthesis | Derived from oxidation of indigo | Material science |

| Color Stability | High resistance to fading under light exposure | Pigment development |

| Electrochemical Activity | Facilitates oxygen reduction reactions | Energy conversion technologies |

| Photophysical Behavior | Dominantly undergoes triplet state dynamics | Environmental sensing |

| Historical Significance | Integral to the composition of Maya Blue pigments | Archaeological studies |

作用机制

The mechanism of action of dehydroindigo involves its ability to undergo electronic transitions. In solution, this compound can convert into its neutral keto form, indigo, depending on the solvent and water content. This conversion involves the transition of electrons between molecular orbitals, which affects the compound’s color and stability. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound .

相似化合物的比较

Dehydroindigo is similar to other indigo derivatives, such as:

Indigo: The parent compound, known for its blue color and historical significance.

Leucoindigo: The reduced form of indigo, which is colorless and can be oxidized back to indigo.

Compared to these compounds, this compound is unique due to its oxidized state and its role in the stability and color properties of Maya Blue. Its ability to undergo electronic transitions and its presence in ancient pigments highlight its distinct characteristics .

生物活性

Dehydroindigo (DHI), a derivative of indigo, is gaining attention in the field of medicinal chemistry due to its unique biological activities. This article reviews the biological properties of DHI, including its anti-inflammatory, anticancer, and antioxidant activities, supported by various studies and case analyses.

This compound is characterized by its distinct chemical structure, which allows it to participate in various biological processes. The compound undergoes tautomerization and oxidation reactions, leading to its formation from indigo. Its structural features contribute to its interaction with biological targets, particularly in cancer therapy and inflammation modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀N₂O₂ |

| Molecular Weight | 262.26 g/mol |

| Absorption Maxima | 500 nm |

| Solubility | Soluble in DMSO |

Biological Activities

-

Anti-inflammatory Activity

- DHI has shown significant anti-inflammatory properties in various studies. For instance, it was observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The inhibition was dose-dependent, suggesting a potential therapeutic role in inflammatory diseases .

- In a study examining electron-deficient organometallic compounds, DHI was noted for its ability to reduce LPS-induced NO production effectively, indicating its potential as a non-cytotoxic anti-inflammatory agent .

-

Anticancer Activity

- Research indicates that DHI exhibits promising anticancer properties by inhibiting the proliferation of various cancer cell lines. For example, studies on N-glycosides derived from DHI have shown activity against human tumor cell lines such as MCF-7 (breast cancer) and H460 (lung cancer), with IC50 values demonstrating effective cytotoxicity .

- The mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis. DHI's ability to interfere with these pathways makes it a candidate for further development in cancer therapeutics.

- Antioxidant Activity

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, DHI was tested on RAW 264.7 cells exposed to LPS. The results indicated that DHI significantly reduced NO production at concentrations ranging from 10 µM to 100 µM, highlighting its potential as an anti-inflammatory drug candidate.

Case Study 2: Anticancer Efficacy

A study involving various human cancer cell lines demonstrated that DHI derivatives exhibited IC50 values below 10 µM against several types of cancers. This suggests that modifications to the DHI structure can enhance its bioactivity and selectivity towards cancer cells.

属性

CAS 编号 |

2903-89-1 |

|---|---|

分子式 |

C16H8N2O2 |

分子量 |

260.25 g/mol |

IUPAC 名称 |

2-(3-oxoindol-2-yl)indol-3-one |

InChI |

InChI=1S/C16H8N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8H |

InChI 键 |

IYPVIOXAYRCAOB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=NC4=CC=CC=C4C3=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。